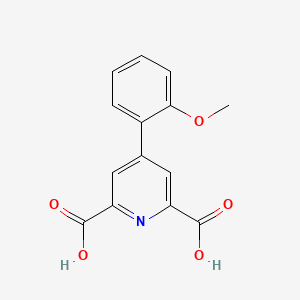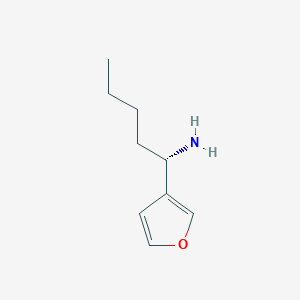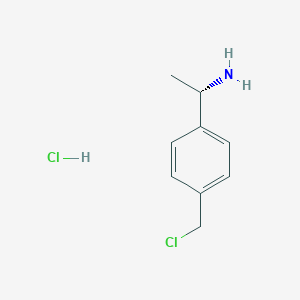![molecular formula C36H39F3N4O B13056335 (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)
(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinoline core, which is known for its biological activity, and is functionalized with various substituents that may enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Bipiperidinylmethyl Group: This step involves the reaction of the quinoline derivative with a bipiperidine derivative under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine, such as 1-phenylethylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Diagnostics: Potential use in diagnostic imaging due to its unique chemical properties.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of (S)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group, such as fluoxetine and efavirenz.
Carboxamide Derivatives: Compounds with a carboxamide group, such as thalidomide and lenalidomide.
Uniqueness
The uniqueness of (S)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide lies in its combination of functional groups, which may confer unique pharmacological properties. The presence of the bipiperidinylmethyl group, in particular, may enhance its binding affinity and selectivity for certain biological targets.
特性
分子式 |
C36H39F3N4O |
|---|---|
分子量 |
600.7 g/mol |
IUPAC名 |
N-[(1S)-1-phenylethyl]-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C36H39F3N4O/c1-25(26-11-4-2-5-12-26)40-35(44)33-30-15-6-7-16-32(30)41-34(27-13-10-14-28(23-27)36(37,38)39)31(33)24-42-21-17-29(18-22-42)43-19-8-3-9-20-43/h2,4-7,10-16,23,25,29H,3,8-9,17-22,24H2,1H3,(H,40,44)/t25-/m0/s1 |
InChIキー |
CPDKCWNAYYOWLG-VWLOTQADSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)C(F)(F)F)CN5CCC(CC5)N6CCCCC6 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)C(F)(F)F)CN5CCC(CC5)N6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
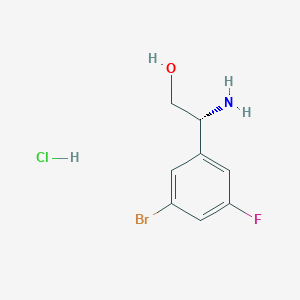
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)

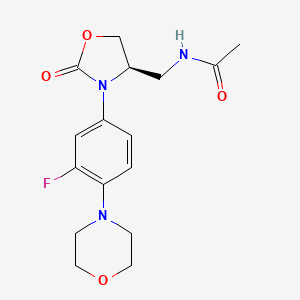


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
